molecular formula C4H6Na2O4 B15388383 CID 171042859

CID 171042859

Cat. No.: B15388383
M. Wt: 168.09 g/mol
InChI Key: FKGDSSDAWPLWAQ-RIZDZYNXSA-N
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Description

No data about the chemical identity, structure, or properties of CID 171042859 is provided in the evidence. PubChem entries typically include:

  • Molecular formula
  • Molecular weight
  • Structural descriptors (e.g., SMILES, InChIKey)
  • Physicochemical properties (e.g., solubility, logP)
  • Biological activity (e.g., enzyme inhibition, toxicity)

Recommendation: Verify the correct CID or provide additional sources describing this compound.

Properties

Molecular Formula

C4H6Na2O4

Molecular Weight

168.09 g/mol

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/i1D2,2D2;;

InChI Key

FKGDSSDAWPLWAQ-RIZDZYNXSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O.[Na].[Na]

Canonical SMILES

C(CC(=O)O)C(=O)O.[Na].[Na]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodological frameworks for comparing compounds (e.g., structural overlays, substrate specificity assays) but lacks data specific to CID 171042859. Examples of comparative analyses from the evidence include:

Table 1: Comparison of Substrates/Inhibitors from

Compound Name CID Role Structural Features Reference
Taurocholic acid 6675 Substrate Steroid backbone with taurine conjugate
Ginkgolic acid 17:1 5469634 Inhibitor Long-chain alkylphenol
3-O-Caffeoyl betulin 10153267 Betulin-derived Triterpenoid with caffeoyl substitution
Oscillatoxin D 101283546 Toxin derivative Macrocyclic polyketide

Key Findings from Evidence:

  • Structural overlays (e.g., steroid backbones of bile acids vs. triterpenoids) are used to infer binding modes .
  • Functional analogies (e.g., betulin derivatives vs. ginkgolic acids) rely on shared pharmacophores like hydroxyl or carboxyl groups .
  • Toxicity profiles of oscillatoxin derivatives correlate with macrocyclic ring modifications .

Limitation: Without this compound's structure or activity data, these frameworks cannot be applied meaningfully.

Critical Gaps and Recommendations

A. Missing Data for this compound

  • No structural descriptors (e.g., 2D/3D overlays) or bioactivity data.
  • No references to synthesis, stability, or metabolic pathways.

B. Methodological Guidance from Evidence

To conduct a valid comparison, follow protocols outlined in the evidence:

Structural Analysis : Use 3D overlays to compare steric/electronic features (e.g., ’s DHEAS vs. TC overlays) .

Functional Assays : Test substrate/inhibitor activity against shared targets (e.g., enzymes, transporters) .

ADMET Profiling : Compare solubility, CYP inhibition, and bioavailability using tools like SwissADME or ADMETLab .

C. Suggested Workflow

Retrieve this compound’s PubChem entry for baseline data.

Identify analogs using PubChem’s "Similar Compounds" tool or Tanimoto similarity scoring.

Cross-reference with databases like ChEMBL or BindingDB for bioactivity comparisons.

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